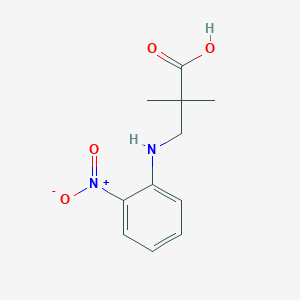
2,2-Dimethyl-3-(2-nitroanilino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,2-Dimethyl-3-(2-nitroanilino)propanoic acid” is an organic compound with potential functional groups including a carboxylic acid, an amine, and a nitro group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the properties common to molecules with carboxylic acid, amine, and nitro groups .Applications De Recherche Scientifique
Nitrosamines and Water Technology
- Nitrosamines in Water : Nitrosamines, particularly N-nitrosodimethylamine (NDMA), have garnered attention due to their presence as disinfection by-products in chloraminated waters and pose significant health risks. Research has focused on their occurrence, formation mechanisms, and removal strategies from water, highlighting the importance of understanding and managing nitrosamines in water technology for public health protection (Nawrocki & Andrzejewski, 2011).
Chemical Recycling of Carbon Dioxide
- Recycling CO2 to Fuels : The chemical recycling of carbon dioxide into fuels represents a promising strategy for reducing greenhouse gas emissions. This approach, which aims to produce alcohols using solar energy, is seen as a long-term objective to complement carbon sequestration and storage efforts, with implications for environmental sustainability and energy security (Centi & Perathoner, 2009).
Wastewater Management
- Using Free Nitrous Acid (FNA) : Advances in understanding the inhibitory and biocidal effects of free nitrous acid (FNA) on microorganisms have led to the development of FNA-based applications for improving wastewater management. These applications range from controlling sewer corrosion and odor to enhancing sludge reduction and energy recovery, demonstrating the potential of FNA in enhancing wastewater system performance (Duan et al., 2019).
Photosensitive Protecting Groups
- Photosensitive Protecting Groups : The use of photosensitive protecting groups such as 2-nitrobenzyl and 3-nitrophenyl in synthetic chemistry has shown promise for future applications. These groups allow for the controlled release of active molecules in response to light, highlighting the potential for innovative approaches in chemical synthesis and drug delivery systems (Amit, Zehavi, & Patchornik, 1974).
Dimethyl Ether as an Alternative Fuel
- Dimethyl Ether (DME) in Engines : The application of dimethyl ether (DME) in compression ignition engines as an alternative fuel has been explored due to its environmental benefits and energy security implications. DME combustion results in low emissions of NOx, HC, CO, and particularly PM, due to its superior atomization and vaporization characteristics compared to conventional diesel. This research underscores the potential of DME in transforming the automotive and energy sectors (Park & Lee, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyl-3-(2-nitroanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,10(14)15)7-12-8-5-3-4-6-9(8)13(16)17/h3-6,12H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUFPXJUKXAKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2614570.png)
![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde](/img/structure/B2614571.png)
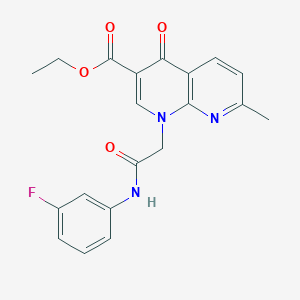
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2614573.png)
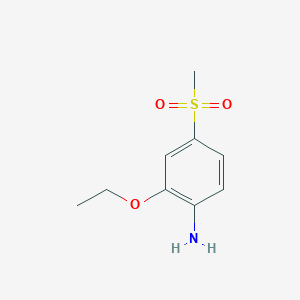
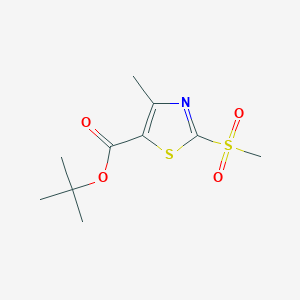
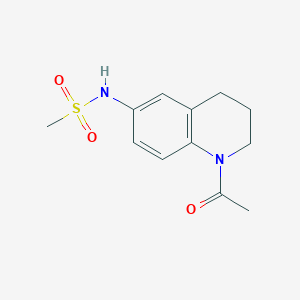
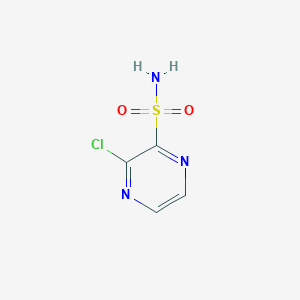
![9-(3-chloro-4-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2614581.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2614585.png)
![N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614590.png)

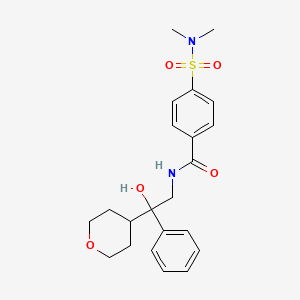
![N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2614593.png)
